molecular formula C18H26N2O5Tc B1246182 Technetium Tc-99m disofenin

Technetium Tc-99m disofenin

Cat. No. B1246182
M. Wt: 449.3 g/mol
InChI Key: JNJYQGLIZTUSCW-IEOVAKBOSA-N
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Scientific Research Applications

Preparation Methods

Technetium Tc-99m disofenin is prepared by reconstituting a lyophilized mixture of disofenin and stannous chloride with sterile, non-pyrogenic, oxidant-free sodium pertechnetate Tc-99m injection . The preparation involves the following steps:

Chemical Reactions Analysis

Technetium Tc-99m disofenin undergoes various chemical reactions, primarily involving coordination chemistry. The key reactions include:

Common reagents used in these reactions include stannous chloride, sodium pertechnetate, and various ligands. The major products formed are technetium-ligand complexes with specific diagnostic properties .

Mechanism of Action

Technetium Tc-99m disofenin functions as a diagnostic agent by emitting gamma rays detectable by imaging equipment. After intravenous injection, the compound is rapidly cleared from the circulation and taken up by hepatocytes. The gamma rays emitted by technetium Tc-99m allow for the visualization of the hepatobiliary system . The molecular targets include the liver, gallbladder, and bile ducts, and the pathways involved are related to the uptake and excretion of the radiopharmaceutical by hepatocytes .

Comparison with Similar Compounds

Technetium Tc-99m disofenin is compared with other similar radiopharmaceuticals, such as technetium Tc-99m mebrofenin and technetium Tc-99m dimethyl acetanilide iminodiacetic acid:

This compound is unique due to its high liver to renal extraction ratio and its reduced dependency on serum bilirubin levels for hepatic uptake .

properties

Gallbladder visualization and visualization of intestinal activity occurs by 60 minutes post-injection in individuals with normal hepatobiliary function. Radiopharmaceutical agent is delivered to liver sinusoids via the portal vein and hepatic artery to diffuse through the pores in the endothelial lining to bind to a specific membrane bound carrier, which transports the tracer across the hepatocyte membrane and into the hepatocyte. Once inside the hepatocyte, the tracer may be bound by various enzymes and/or undergo metabolism.

Molecular Formula

C18H26N2O5Tc

Molecular Weight

449.3 g/mol

IUPAC Name

2-[carboxymethyl-[2-[2,6-di(propan-2-yl)anilino]-2-oxoethyl]amino]acetic acid;technetium-99

InChI

InChI=1S/C18H26N2O5.Tc/c1-11(2)13-6-5-7-14(12(3)4)18(13)19-15(21)8-20(9-16(22)23)10-17(24)25;/h5-7,11-12H,8-10H2,1-4H3,(H,19,21)(H,22,23)(H,24,25);/i;1+1

InChI Key

JNJYQGLIZTUSCW-IEOVAKBOSA-N

Isomeric SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)CN(CC(=O)O)CC(=O)O.[99Tc]

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)CN(CC(=O)O)CC(=O)O.[Tc]

synonyms

99m Tc Disofenin
99m-Tc-Disofenin
99mTc DISIDA
99mTc Disofenin
99mTc-DISIDA
99mTc-Disofenin
Acid, Technetium-99m-Diisopropyliminodiacetic
Disofenin, Tc-99m
Hepatolite
Tc 99m Disofenin
Tc-99m Disofenin
Technetium 99m Diisopropyliminodiacetic Acid
Technetium 99m Disofenin
Technetium Tc 99m Disofenin
Technetium-99m-Diisopropyliminodiacetic Acid
Technetium-99m-Disofenin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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